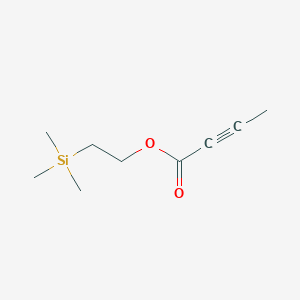
2-Butynoic acid, 2-(trimethylsilyl)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butynoic acid, 2-(trimethylsilyl)ethyl ester is an organic compound with the molecular formula C10H18O2Si. This compound is a derivative of butynoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-(trimethylsilyl)ethyl ester group. It is known for its utility in organic synthesis, particularly in the formation of esters and other functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Butynoic acid, 2-(trimethylsilyl)ethyl ester can be synthesized through the esterification of 2-butynoic acid with 2-(trimethylsilyl)ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to promote the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Butynoic acid, 2-(trimethylsilyl)ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Aplicaciones Científicas De Investigación
2-Butynoic acid, 2-(trimethylsilyl)ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-butynoic acid, 2-(trimethylsilyl)ethyl ester involves its reactivity as an ester. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. Additionally, the presence of the trimethylsilyl group can influence the reactivity and stability of the compound, making it a useful protecting group in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Butenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- 2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- Butanoic acid, 2-methyl-3-[(trimethylsilyl)oxy]-, trimethylsilyl ester
Uniqueness
2-Butynoic acid, 2-(trimethylsilyl)ethyl ester is unique due to its combination of the butynoic acid backbone with the 2-(trimethylsilyl)ethyl ester group. This unique structure imparts specific reactivity and stability characteristics that are valuable in various synthetic applications. The presence of the trimethylsilyl group also provides additional protection and reactivity control during chemical transformations .
Propiedades
Número CAS |
851590-91-5 |
|---|---|
Fórmula molecular |
C9H16O2Si |
Peso molecular |
184.31 g/mol |
Nombre IUPAC |
2-trimethylsilylethyl but-2-ynoate |
InChI |
InChI=1S/C9H16O2Si/c1-5-6-9(10)11-7-8-12(2,3)4/h7-8H2,1-4H3 |
Clave InChI |
CBYQMALISYAPIN-UHFFFAOYSA-N |
SMILES canónico |
CC#CC(=O)OCC[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate](/img/structure/B14192580.png)
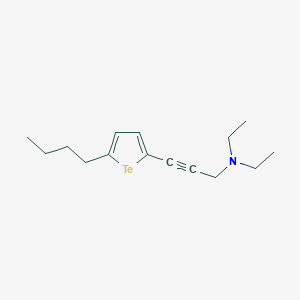
![(1R,5R)-1-(3,5-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14192582.png)
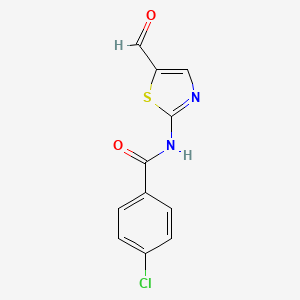
![3-[3-(Dibenzylamino)phenyl]but-2-enoic acid](/img/structure/B14192585.png)
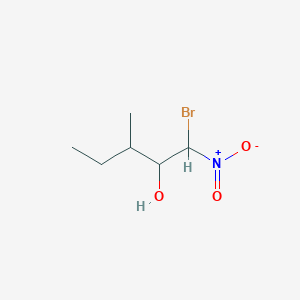
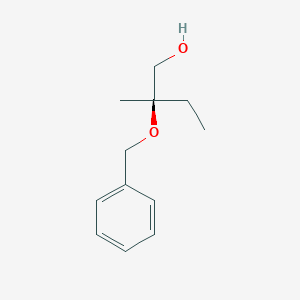
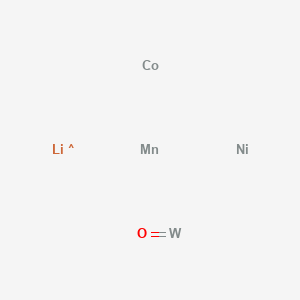

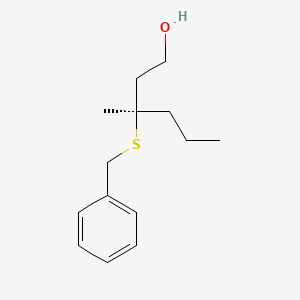
![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)-](/img/structure/B14192623.png)
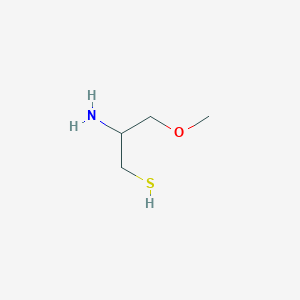

![6-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14192637.png)
